N-(4-(4-Isopropylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also referred to as 2D216 in relevant literature, is a small molecule identified through high-throughput screening for its ability to enhance immune responses. [ [, ] ] It belongs to a class of compounds with a conserved aminothiazole scaffold. [ [] ] 2D216 functions as a co-adjuvant, meaning it enhances the effects of primary adjuvants like monophosphoryl lipid A (MPLA), a Toll-like receptor 4 (TLR4) agonist. [ [] ] 2D216's ability to modulate immune responses makes it a potential candidate for improving vaccine efficacy. [ [, ] ]
While specific details regarding the synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide are not provided in the available literature, its identification stemmed from a high-throughput screening effort. [ [, ] ] This suggests that a library of compounds, potentially containing diverse aminothiazole scaffolds, was synthesized and screened for their biological activity.
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) enhances immune responses through a mechanism distinct from direct interaction with pattern recognition receptors (PRRs) like TLR4. [ [] ] Its primary mechanism involves:
While 2D216 can activate mitogen-activated protein kinases (MAPKs), its mechanism does not seem to rely on direct interactions with common kinases or phosphatases. [ [] ]
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7